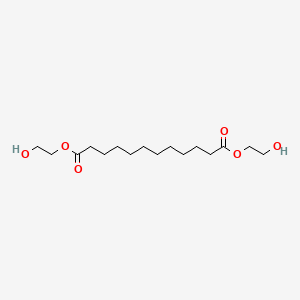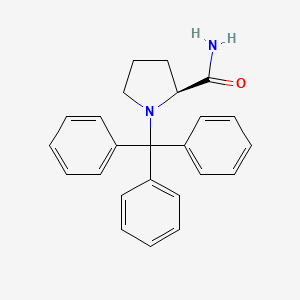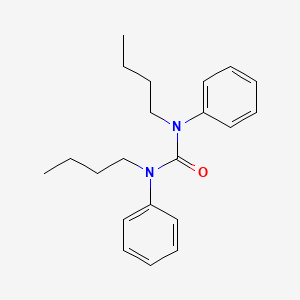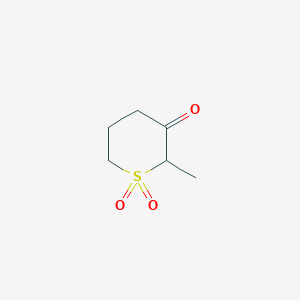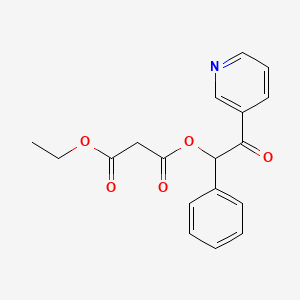![molecular formula C27H39N3O2 B14420090 3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) CAS No. 79940-01-5](/img/structure/B14420090.png)
3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is a complex organic compound characterized by its unique structure, which includes acridine and diethylpropan-1-amine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) typically involves multi-step organic reactions. The process begins with the preparation of acridine derivatives, followed by the introduction of diethylpropan-1-amine groups through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine derivatives: Compounds with similar acridine structures.
Diethylpropan-1-amine derivatives: Compounds with similar diethylpropan-1-amine groups.
Uniqueness
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is unique due to its specific combination of acridine and diethylpropan-1-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.
Eigenschaften
| 79940-01-5 | |
Molekularformel |
C27H39N3O2 |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
3-[6-[3-(diethylamino)propoxy]acridin-3-yl]oxy-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C27H39N3O2/c1-5-29(6-2)15-9-17-31-24-13-11-22-19-23-12-14-25(21-27(23)28-26(22)20-24)32-18-10-16-30(7-3)8-4/h11-14,19-21H,5-10,15-18H2,1-4H3 |
InChI-Schlüssel |
LMIYQXPRAFDODK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)

![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
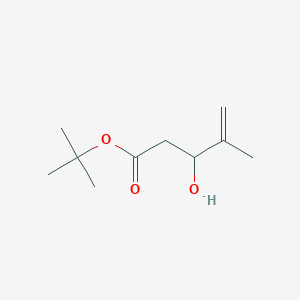
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)

